

# Technical Characterization Guide: 2,2-Dimethylmorpholine-4-sulfonyl Chloride

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## Compound of Interest

Compound Name: 2,2-Dimethylmorpholine-4-sulfonyl chloride

CAS No.: 1155544-42-5

Cat. No.: B1438943

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CAS Registry Number: 1155544-42-5 Molecular Formula: C<sub>6</sub>H<sub>12</sub>ClNO<sub>3</sub>S Molecular Weight: 213.68 g/mol Appearance: White to off-white crystalline solid (low melting) or colorless oil (if slightly impure).

## Executive Summary

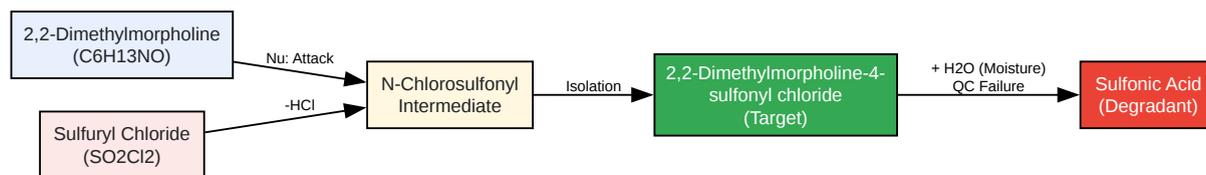
As a Senior Application Scientist, I emphasize that the structural integrity of this sulfonyl chloride is defined by the 2,2-dimethyl substitution, which imposes steric rigidity on the morpholine ring. This guide provides the definitive spectral fingerprints (NMR, IR, MS) required to validate identity and purity. The core challenge in handling this reagent is its susceptibility to hydrolysis; therefore, the spectral data below includes markers for common degradation products (sulfonic acids).

## Synthesis & Structural Logic

Understanding the synthesis is prerequisite to interpreting the spectra. The compound is typically generated by the chlorosulfonylation of 2,2-dimethylmorpholine. The 2,2-dimethyl group blocks the C2 position, simplifying the NMR splitting patterns adjacent to the nitrogen.

## Reaction Workflow

The following diagram illustrates the synthesis and potential hydrolysis pathway, which directly impacts spectral interpretation.



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Figure 1: Synthesis pathway and critical hydrolysis degradation node.

## Nuclear Magnetic Resonance (NMR) Analysis

The 2,2-dimethyl substitution breaks the symmetry of the morpholine ring, creating distinct environments for the methylene protons.

### <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>)

The most diagnostic feature is the singlet at C3. Unlike unsubstituted morpholine (which shows multiplets), the C3 protons in this molecule have no neighbors on C2, collapsing their signal into a sharp singlet.

Position	Proton Count	Multiplicity	Chemical Shift ( $\delta$ ppm)	Structural Assignment
C2-Me <sub>2</sub>	6H	Singlet (s)	1.20 – 1.35	Geminal dimethyl group (Shielded).
C3-H <sub>2</sub>	2H	Singlet (s)	3.15 – 3.25	$\alpha$ -Nitrogen. Diagnostic Peak. No coupling to C2.
C5-H <sub>2</sub>	2H	Triplet (t) / Multiplet	3.40 – 3.55	$\alpha$ -Nitrogen. Deshielded by SO <sub>2</sub> Cl group.[1]
C6-H <sub>2</sub>	2H	Triplet (t) / Multiplet	3.75 – 3.90	$\alpha$ -Oxygen. Most deshielded ring protons.

Expert Insight: If you observe a broad hump around 8.0–10.0 ppm, your sample has hydrolyzed to the sulfonic acid (R-SO<sub>3</sub>H). Pure sulfonyl chlorides have no exchangeable protons.

### <sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>)

Carbon Environment	Chemical Shift ( $\delta$ ppm)	Notes
C2-Me <sub>2</sub> (Methyls)	22.0 – 25.0	High field signals.
C3 ( $\alpha$ -N)	56.0 – 58.0	Shifted downfield by N-sulfonylation.
C5 ( $\alpha$ -N)	46.0 – 48.0	Distinct from C3 due to asymmetry.
C6 ( $\alpha$ -O)	60.0 – 62.0	Characteristic ether carbon.
C2 (Quaternary)	70.0 – 72.0	Low intensity quaternary carbon.

## Infrared Spectroscopy (IR)

IR is the fastest method to verify the functional group integrity (SO<sub>2</sub>Cl vs SO<sub>3</sub>H).

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
SO <sub>2</sub> (Asymmetric)	1375 – 1390	Strong	Characteristic Sulfonyl Chloride stretch.
SO <sub>2</sub> (Symmetric)	1170 – 1185	Strong	Paired diagnostic band.
C-H (Aliphatic)	2850 – 2980	Medium	Methyl and Methylene stretches.
C-O-C (Ether)	1100 – 1120	Medium	Morpholine ring ether stretch.
S-Cl	~360 – 380	Weak	Often below cutoff for standard FTIR (requires Far-IR).

QC Flag: A broad band appearing at 3400–3200 cm<sup>-1</sup> (O-H stretch) indicates hydrolysis to the sulfonic acid.

## Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and the presence of the chlorine atom via its specific isotope pattern.

Ionization Mode: ESI (Positive) or EI (Electron Impact) Molecular Ion: [M+H]<sup>+</sup> = 214.0 (for <sup>35</sup>Cl)

## Isotope Pattern (Chlorine Signature)

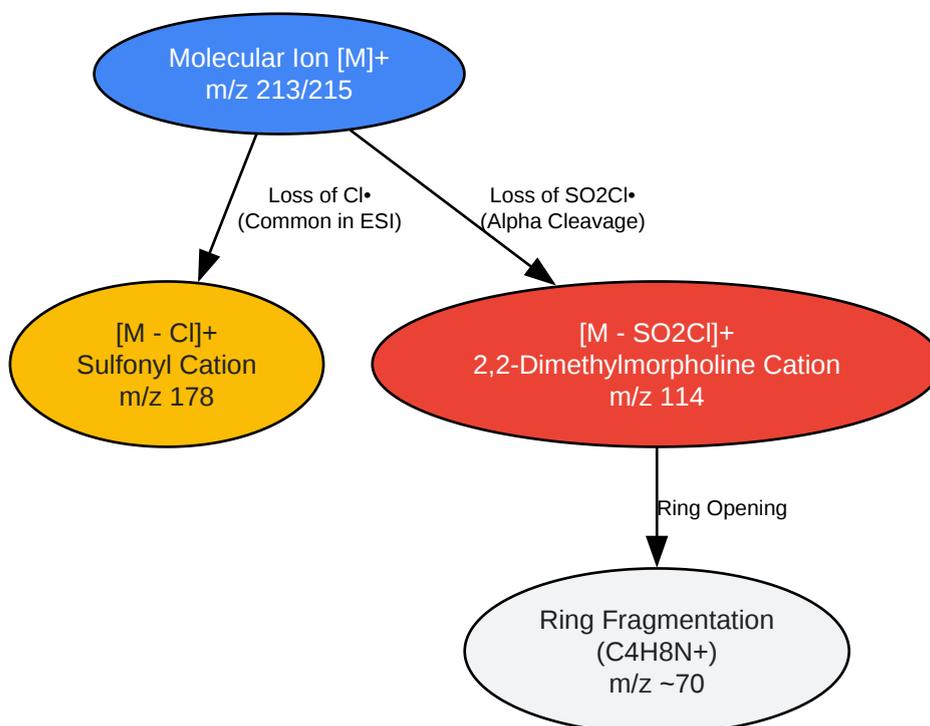
Due to the natural abundance of <sup>35</sup>Cl (75%) and <sup>37</sup>Cl (25%), the molecular ion cluster will show a distinct 3:1 ratio.

- m/z 214 (100% relative abundance)

- $m/z$  216 (~33% relative abundance)

## Fragmentation Pathway (EI/ESI)

The following diagram details the logical fragmentation observed in MS, useful for structural elucidation.



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Figure 2: Mass spectrometry fragmentation logic.

## Experimental Protocol: Sample Preparation for Analysis

To ensure "Trustworthiness" and reproducibility, follow this strict protocol to avoid moisture contamination.

- NMR Prep:
  - Use CDCl<sub>3</sub> (Chloroform-d) stored over molecular sieves.

- Dry the NMR tube in an oven at 60°C for 1 hour prior to use.
- Dissolve ~10 mg of sample in 0.6 mL solvent.
- Note: If the sample is an oil, filter through a small plug of anhydrous Na<sub>2</sub>SO<sub>4</sub> within the pipette to remove trace water.
- IR Prep:
  - ATR (Attenuated Total Reflectance) is preferred.
  - Place crystalline solid directly on the diamond crystal.
  - Scan immediately to prevent hydrolysis from ambient humidity.

## References

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